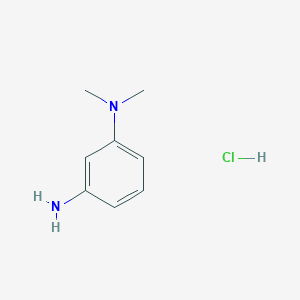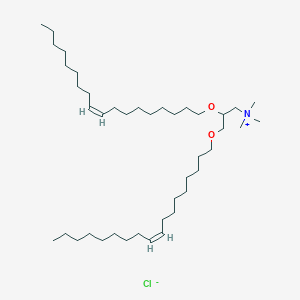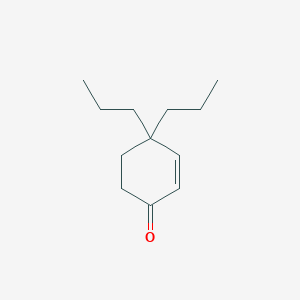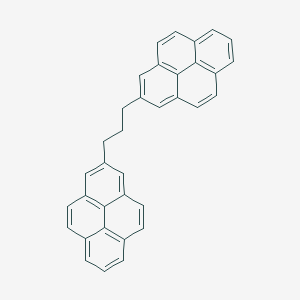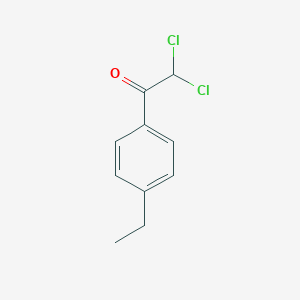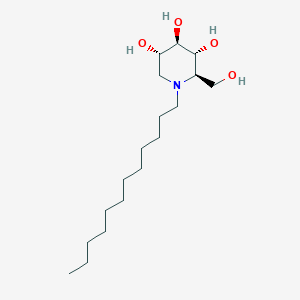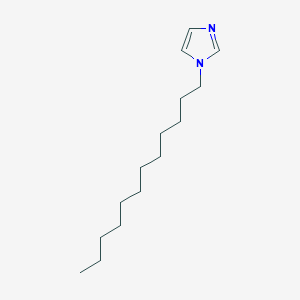
HA-1004 塩酸塩
概要
説明
HA-1004 塩酸塩、別名 N-(2-グアニジノエチル)-5-イソキノリンスルホンアミド塩酸塩は、タンパク質キナーゼ A とタンパク質キナーゼ G の強力な阻害剤です。また、タンパク質キナーゼ C とカルシウムチャネルタンパク質も阻害します。 この化合物は、血管弛緩作用と細胞内カルシウム拮抗薬としての潜在的な用途について研究されています .
2. 製法
HA-1004 塩酸塩の合成には、特定の条件下で 5-イソキノリンスルホンアミドと 2-グアニジノエチルアミンを反応させることが含まれます。この反応は通常、エタノールなどの溶媒と触媒を必要とし、プロセスを促進します。 生成物はその後、結晶化またはその他の分離技術によって精製され、塩酸塩が得られます .
HA-1004 塩酸塩の工業生産方法は広く文書化されていませんが、おそらく大規模生産のための最適化を伴う同様の合成ルートを伴います。これには、一貫した品質と収量を確保するための自動反応器と連続フローシステムの使用が含まれます。
科学的研究の応用
HA-1004 hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a tool to study the inhibition of protein kinases and the regulation of intracellular calcium levels.
Biology: The compound is employed in research on cellular signaling pathways, particularly those involving cyclic AMP and cyclic GMP.
Medicine: HA-1004 hydrochloride has potential therapeutic applications in treating conditions related to vascular smooth muscle relaxation and pulmonary hypertension.
Industry: It is used in the development of new pharmaceuticals and as a reference compound in analytical chemistry
作用機序
HA-1004 塩酸塩は、タンパク質キナーゼ A とタンパク質キナーゼ G を選択的に阻害することで効果を発揮します。この阻害は標的タンパク質のリン酸化を阻害し、それによってさまざまな細胞プロセスを調節します。この化合物はまた、細胞内カルシウム拮抗薬としても作用し、カルシウム流入を減らし、血管弛緩を促進します。 分子標的は、平滑筋調節とセカンドメッセンジャーシグナル伝達経路に関与するサイクリックGMP依存性タンパク質キナーゼとサイクリックAMP依存性タンパク質キナーゼです .
6. 類似の化合物との比較
HA-1004 塩酸塩は、タンパク質キナーゼ A とタンパク質キナーゼ G の二重阻害と、カルシウム拮抗作用を持つという点でユニークです。同様の化合物には以下が含まれます。
H-7: タンパク質キナーゼ C とタンパク質キナーゼ A を阻害する別のイソキノリンスルホンアミド。
H-8: タンパク質キナーゼに対して同様の阻害効果を示しますが、選択性プロファイルが異なります。
スタウロスポリン: タンパク質キナーゼ C を含む複数のタンパク質キナーゼの強力な阻害剤ですが、HA-1004 塩酸塩と比較してより広範な活性を持っています
これらの化合物はいくつかの機能的な類似性を共有していますが、選択性と効力において異なり、HA-1004 塩酸塩は特定の研究用途にとって貴重なツールとなっています。
生化学分析
Biochemical Properties
HA-1004 Hydrochloride is a selective inhibitor of Protein Kinase A (PKA), which plays a crucial role in various biochemical reactions . It interacts with enzymes and proteins, inhibiting lipolysis and inducing vascular relaxation .
Cellular Effects
HA-1004 Hydrochloride influences cell function by interacting with cyclic GMP-dependent protein kinase and cyclic AMP-dependent protein . It participates in the regulation mechanisms of smooth muscle, second messengers, cyclic AMP, and cyclic GMP .
Molecular Mechanism
The molecular mechanism of HA-1004 Hydrochloride involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, making it a dual inhibitor of cyclic GMP-dependent protein kinase and cyclic AMP-dependent protein .
Metabolic Pathways
HA-1004 Hydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of HA-1004 Hydrochloride within cells and tissues are complex processes that involve interactions with transporters or binding proteins .
準備方法
The synthesis of HA-1004 hydrochloride involves the reaction of 5-isoquinolinesulfonamide with 2-guanidinoethylamine under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. The product is then purified through crystallization or other separation techniques to obtain the hydrochloride salt .
Industrial production methods for HA-1004 hydrochloride are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production, including the use of automated reactors and continuous flow systems to ensure consistent quality and yield.
化学反応の分析
HA-1004 塩酸塩は、以下を含むさまざまな化学反応を受けます。
酸化: この化合物は、特定の条件下で酸化され、さまざまな酸化生成物を生成します。
還元: また、特に還元剤の存在下で、還元反応を受ける可能性があります。
置換: HA-1004 塩酸塩は、適切な条件下で官能基が他の基に置換される置換反応に参加できます。
これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応のためのさまざまな求核剤が含まれます。 形成される主な生成物は、使用される特定の反応条件と試薬によって異なります .
4. 科学研究への応用
HA-1004 塩酸塩は、幅広い科学研究への応用を持っています。
化学: タンパク質キナーゼの阻害と細胞内カルシウムレベルの調節を研究するためのツールとして使用されます。
生物学: この化合物は、細胞シグナル伝達経路、特にサイクリックAMPとサイクリックGMPを含む経路の研究に使用されます。
医学: HA-1004 塩酸塩は、血管平滑筋弛緩や肺高血圧に関連する病状の治療に潜在的な治療的応用を持っています。
類似化合物との比較
HA-1004 hydrochloride is unique due to its dual inhibition of protein kinase A and protein kinase G, along with its calcium antagonistic properties. Similar compounds include:
H-7: Another isoquinolinesulfonamide that inhibits protein kinase C and protein kinase A.
H-8: A compound with similar inhibitory effects on protein kinases but with different selectivity profiles.
Staurosporine: A potent inhibitor of multiple protein kinases, including protein kinase C, but with broader activity compared to HA-1004 hydrochloride
These compounds share some functional similarities but differ in their selectivity and potency, making HA-1004 hydrochloride a valuable tool for specific research applications.
特性
IUPAC Name |
2-[2-(isoquinolin-5-ylsulfonylamino)ethyl]guanidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O2S.ClH/c13-12(14)16-6-7-17-20(18,19)11-3-1-2-9-8-15-5-4-10(9)11;/h1-5,8,17H,6-7H2,(H4,13,14,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUGJQAFPKZZOIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)NCCN=C(N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00919108 | |
| Record name | N-(2-Carbamimidamidoethyl)isoquinoline-5-sulfonamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00919108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92564-34-6 | |
| Record name | HA-1004 hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092564346 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2-Carbamimidamidoethyl)isoquinoline-5-sulfonamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00919108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


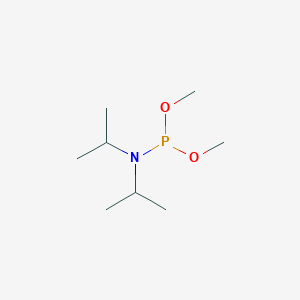
![3,4-Dimethyl-2-nitro-3H-imidazo[4,5-f]quinoline](/img/structure/B43694.png)
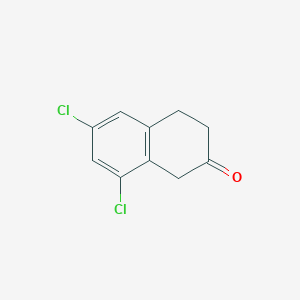
![3,8-Dimethyl-2-nitro-3H-imidazo[4,5-F]quinoxaline](/img/structure/B43696.png)
